Methyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-[[(1-thiophen-2-ylcyclopentanecarbonyl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-23-17(22)20-10-6-14(7-11-20)13-19-16(21)18(8-2-3-9-18)15-5-4-12-24-15/h4-5,12,14H,2-3,6-11,13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJQXIYKAAMGBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthetic routes, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 348.46 g/mol
- CAS Number : 1235012-10-8
Structural Features
The compound consists of a piperidine ring, a thiophene moiety, and a cyclopentanecarboxamide group. These components contribute to its pharmacological profile by influencing interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiophene ring can engage in π-π stacking interactions with aromatic amino acids, while the piperidine and cyclopentanecarboxamide groups may form hydrogen bonds with target proteins.
Antiviral Activity
Recent studies have demonstrated that derivatives of this compound exhibit antiviral properties, particularly against dengue virus (DENV). For instance, selective inhibitors targeting AAK1 (AP2-associated protein kinase 1) and GAK (cyclin G-associated kinase) showed promising results in human dendritic cells, indicating potential therapeutic applications for viral infections .
Acetylcholinesterase Inhibition
Compounds structurally related to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an important target in Alzheimer's disease therapy. In vitro assays revealed that certain derivatives exhibited IC values as low as 2.7 µM, suggesting significant inhibitory activity .
In Vivo Studies
Preclinical studies have shown that compounds similar to this compound can effectively reduce viral loads in animal models infected with DENV. These findings support the compound's potential as a therapeutic agent against viral infections .
Case Study 1: Antiviral Efficacy
In a study focused on the antiviral efficacy of various compounds, this compound was tested against DENV. The results indicated that the compound significantly reduced viral replication in vitro, demonstrating its potential as a lead compound for further development.
Case Study 2: AChE Inhibition
Another study investigated the AChE inhibitory activity of related compounds. The results showed that modifications to the thiophene ring enhanced binding affinity to the enzyme, leading to improved inhibitory potency. This suggests that structural optimization could yield more effective therapeutic agents for neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC (µM) |
|---|---|---|---|
| This compound | Structure | Antiviral, AChE inhibitor | 2.7 |
| Phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate | Structure | Antiviral | TBD |
| N-(4-cyclohexylthiazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | Structure | Antiviral | TBD |
Note : TBD = To Be Determined.
Q & A
Basic Research Questions
Q. What experimental strategies optimize the synthesis of Methyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate?
- Methodological Answer : Synthesis optimization involves selecting appropriate solvents (e.g., dichloromethane for intermediate reactions ), controlling reaction temperatures to avoid side products, and using catalysts like sodium hydroxide for coupling reactions. Purification steps may include column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC, as demonstrated in analogous piperidine-carboxylate syntheses . Yield improvements often require iterative adjustments of stoichiometry and reaction time.
Q. How is structural characterization performed for this compound, given its complex heterocyclic framework?
- Methodological Answer : Combine multiple analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for thiophene (δ 6.8–7.2 ppm), piperidine (δ 1.4–2.8 ppm), and carbamate groups (δ 3.6–3.8 ppm for methyl ester) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying cyclopentane-thiophene linkages .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (~1700 cm⁻¹) and secondary amide bands (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity assessments between HPLC, TLC, and NMR data?
- Methodological Answer : Cross-validate results using orthogonal methods:
- HPLC : Employ gradient elution (e.g., methanol/buffer systems ) to separate polar impurities.
- TLC : Use silica plates with fluorescent indicators and multiple solvent systems (e.g., chloroform:methanol 9:1) to detect low-abundance byproducts .
- NMR : Integrate proton signals to quantify residual solvents or unreacted intermediates. Statistical analysis (e.g., ANOVA) can identify systematic errors between techniques .
Q. What strategies mitigate instability of the carbamate group during in vitro pharmacological assays?
- Methodological Answer :
- pH Control : Maintain assay buffers at pH 6.5–7.5 to prevent hydrolysis of the methyl ester .
- Temperature : Store stock solutions at –20°C in anhydrous DMSO to limit degradation .
- Additives : Include protease inhibitors or antioxidants (e.g., ascorbic acid) in cell culture media to reduce enzymatic or oxidative breakdown .
Q. How can researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), UV light, and humid conditions (75% RH) for 1–4 weeks. Monitor degradation via HPLC and LC-MS to identify degradation pathways (e.g., ester hydrolysis or thiophene oxidation) .
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage (2–8°C) .
Q. What in silico approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., dopamine receptors, where piperidine derivatives are common ligands ).
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the cyclopentane-thiophene moiety .
Q. How can researchers address solubility challenges in aqueous assays due to the compound’s hydrophobicity?
- Methodological Answer :
- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance solubility without disrupting assay integrity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) for sustained release in cell culture media .
Methodological Considerations from Evidence
- Safety Protocols : Always use fume hoods, nitrile gloves, and eye protection due to potential skin/eye irritation risks .
- Analytical Cross-Validation : Discrepancies in GC/MS and TLC data for thiophene-containing analogs highlight the need for multi-technique validation .
- Synthetic Byproduct Management : Monitor for cyclopentane ring-opening byproducts using high-sensitivity MS, as seen in related piperidine syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
